molecular formula C23H30O4 B1681719 Nestoron CAS No. 7759-35-5

Nestoron

Cat. No.: B1681719
CAS No.: 7759-35-5
M. Wt: 370.5 g/mol
InChI Key: CKFBRGLGTWAVLG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nestorone, also known as Nestoron or Segesterone acetate (SA), is a synthetic progestin . Its primary target is the progesterone receptor (PR) . The PR is a protein found inside cells that binds to the hormone progesterone and mediates its effects .

Mode of Action

Nestorone acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone . In receptor transactivation experiments, Nestorone displayed greater potency than progesterone to transactivate the human progesterone receptor . This was confirmed by docking experiments where Nestorone adopts the same docking position within the PR ligand-binding domain (LBD) as progesterone and forms additional stabilizing contacts .

Biochemical Pathways

Nestorone exerts potent progestational and antiestrogenic actions on the uterus . Because progesterone acts in the brain by both PR binding and indirectly via binding of the metabolite allopregnanolone to γ-aminobutyric acid type A receptor (GABA A R), it was investigated if Nestorone is metabolized to 3 α, 5 α -tetrahydronestorone (3 α, 5 α -THNES) in the brain and if this metabolite could interact with GABA A R .

Pharmacokinetics

The oral bioavailability of Nestorone has been reported to be only 10% . It has also been reported that the medication is more than 100-fold as potent when delivered via subcutaneous implant relative to oral administration .

Result of Action

Nestorone has been evaluated as a contraceptive agent and is also being considered as a potential progestin for use in hormone replacement therapy . It may possess neuroprotective and myelin regenerative potential as added health benefits . Nestorone lowers sperm production typically to less than 1 million sperm per milliliter, compared to the typical 15 to 200 million sperm per milliliter in a healthy male . Nestorone also inhibits ovulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Segesterone acetate is synthesized through a series of chemical reactions starting from 19-norprogesterone. . The reaction conditions typically involve the use of strong bases and acetylating agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of segesterone acetate involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Segesterone acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydroxylation: Requires cytochrome P450 enzymes and molecular oxygen.

    Reduction: Utilizes 5α-reductase and NADPH as a cofactor.

    Substitution: Involves acetic anhydride or acetyl chloride in the presence of a base.

Major Products: The major products formed from these reactions include hydroxylated metabolites and reduced derivatives, which are further metabolized and excreted from the body .

Comparison with Similar Compounds

Properties

IUPAC Name

(17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-13-11-21-20-7-5-16-12-17(26)6-8-18(16)19(20)9-10-22(21,4)23(13,14(2)24)27-15(3)25/h12,18-21H,1,5-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFBRGLGTWAVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7759-35-5
Record name [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

A: Nestorone primarily exerts its effects by binding to and activating the progesterone receptor (PR). [, , , ] This activation triggers a cascade of downstream events, including modulation of gene expression, influencing various cellular processes like proliferation, differentiation, and myelination. [, , , , ]

A: Unlike some other progestins, Nestorone exhibits high selectivity for the progesterone receptor and demonstrates negligible binding to the androgen receptor. [, , ] This selectivity minimizes potential androgenic side effects often associated with other progestins. [, , ]

A: While progesterone can be metabolized to allopregnanolone, which interacts with GABA receptors, Nestorone's primary metabolite, 3α,5α-Tetrahydronestorone, exhibits limited activity at GABA receptors. [] This suggests that Nestorone's neuroprotective and myelin regenerative effects are primarily mediated through PR activation rather than GABA receptor modulation. []

A: Nestorone has the molecular formula C23H30O4 and a molecular weight of 370.48 g/mol. [, ]

A: While the provided research papers don't delve into detailed spectroscopic analysis, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed method for Nestorone quantification. []

A: Yes, molecular docking simulations have provided insights into Nestorone's interactions with the progesterone receptor ligand-binding domain. [] These simulations reveal that Nestorone forms additional stabilizing contacts with the receptor compared to progesterone, explaining its higher potency. []

A: Research indicates that the 17α-acetoxy and 16-methylene groups of Nestorone contribute significantly to its potent binding to the progesterone receptor. [] Studies with a 13-ethyl Nestorone analog showed comparable potency, suggesting that modifications at this position can be tolerated. []

A: Nestorone is orally inactive due to rapid first-pass metabolism but demonstrates good stability when administered via parenteral routes. [, , ] This has led to its development as subdermal implants, vaginal rings, and transdermal gels for sustained release and improved bioavailability. [, , , , , ]

A: Nestorone exhibits rapid absorption after parenteral administration, reaching peak serum concentrations within hours. [, ] It undergoes extensive hepatic metabolism, resulting in inactive metabolites primarily excreted in the urine. [, ]

A: Nestorone's rapid absorption and sustained release from implants and other delivery systems achieve effective serum concentrations for suppressing ovulation. [, , , ] Its short half-life allows for rapid return to fertility upon discontinuation. [, , ]

A: Organotypic cultures of cerebellar slices and human neural stem cell cultures have been employed to investigate Nestorone's promyelinating and neuroprotective properties. [, , ] These studies have demonstrated its ability to promote myelin formation, enhance oligodendrocyte progenitor cell recruitment, and improve cell survival. [, , ]

A: Animal models of demyelination, including cuprizone-induced demyelination and experimental autoimmune encephalomyelitis (EAE), have been instrumental in demonstrating Nestorone's therapeutic potential. [, , , , ] These studies show that Nestorone promotes remyelination, reduces neuroinflammation, and improves functional recovery. [, , , , ]

A: Yes, numerous clinical trials have investigated Nestorone's safety and efficacy for contraception, endometriosis treatment, and hormone replacement therapy. [, , , , , , ] These trials have demonstrated its effectiveness in preventing pregnancy, managing endometriosis symptoms, and alleviating menopausal symptoms. [, , , , , , ]

A: Nestorone is delivered through various routes like subdermal implants, vaginal rings, and transdermal gels. [, , , , , ] These systems enable sustained drug release and improve bioavailability.

A: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely employed technique for quantifying Nestorone in biological samples. []

A: Nestorone demonstrates good solubility in silicone elastomer, a material used in vaginal ring formulations. [] This property facilitates its sustained release from the matrix.

A: Yes, several other progestins, such as levonorgestrel, etonogestrel, and nomegestrol acetate, are used in contraceptive formulations. [, , , , , , ] The choice of progestin depends on factors like delivery route, desired duration of action, and individual patient characteristics. [, , , ]

A: Initially investigated for its contraceptive potential, Nestorone research has expanded to explore its applications in managing endometriosis, hormone replacement therapy, and neuroprotection. [, , , , , , , , , , , , , ] This highlights its versatility and evolving therapeutic potential beyond contraception.

A: Nestorone research bridges endocrinology, neurology, and pharmaceutical sciences. [, , , , , , , ] Its development as a contraceptive and its potential in treating neurological disorders showcase the interdisciplinary nature of its applications. [, , , , , , , , , , , , , ]

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